4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol
Description
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS2/c9-4-1-3(8(10,11)12)2-5-6(4)13-7(14)15-5/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIZUSNDTLOTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=S)N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681980 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-88-1 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-2(3H)-benzothiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 6-(Trifluoromethyl)benzo[d]thiazole-2-thiol
The precursor 6-(trifluoromethyl)benzo[d]thiazole-2-thiol is synthesized via cyclization of 2-amino-4-(trifluoromethyl)benzenethiol with carbon disulfide under alkaline conditions. Alternatively, methods adapted from similar benzothiazoles involve:
Bromination Strategies
Bromination at the 4-position is achieved using electrophilic brominating agents. Comparative data for common methods are summarized below:
| Brominating Agent | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane | 0–25°C | 78% | 95% | |
| Br₂ (neat) | Acetonitrile | 25°C | 65% | 90% | |
| HBr/H₂O₂ | Water/AcOH | 50°C | 72% | 88% |
Mechanistic Insights :
-
NBS-mediated bromination proceeds via a radical mechanism, favoring aromatic substitution at electron-rich positions.
-
Direct Br₂ bromination requires careful stoichiometry to avoid di-bromination byproducts.
Optimization of Reaction Conditions
Solvent and Catalyst Effects
Polar aprotic solvents (e.g., acetonitrile) enhance bromine solubility but may necessitate longer reaction times. Catalytic additives like FeCl₃ or AlCl₃ improve regioselectivity:
Industrial-Scale Production
Industrial protocols emphasize safety and cost-efficiency:
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Continuous-flow reactors enable precise control over bromine addition, minimizing hazardous exposure.
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Automated quenching systems neutralize excess Br₂ with Na₂S₂O₃, reducing environmental impact.
Analytical Characterization
Post-synthesis analysis confirms structure and purity:
Purity Assessment : HPLC methods using C18 columns and acetonitrile/water gradients achieve >98% purity.
Comparative Analysis with Analogous Compounds
The bromine and trifluoromethyl groups confer distinct reactivity compared to analogs:
| Compound | Bromination Yield | Thiol Stability | Application |
|---|---|---|---|
| 4-Bromo-6-(CF₃)benzothiazole-2-thiol | 78% | Moderate | Antimicrobial agents |
| 2-Bromo-6-(CF₃)benzothiazole | 85% | Low | Organic electronics |
| 4-Bromo-6-(OCF₃)benzothiazole-2-thiol | 68% | High | Anticancer research |
The electron-withdrawing trifluoromethyl group deactivates the ring, necessitating stronger brominating conditions compared to methoxy-substituted analogs.
Applications in Drug Discovery
While beyond preparation scope, the compound’s utility underscores synthesis importance:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding benzo[d]thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of disulfides or sulfonic acids.
Reduction Reactions: Formation of reduced benzo[d]thiazole derivatives.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit quorum sensing in bacteria by binding to key regulatory proteins, thereby disrupting bacterial communication and reducing virulence . The compound’s unique chemical structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several analogs (Table 1):
Key Observations :
Physicochemical Properties
Critical parameters such as solubility (logS), partition coefficient (logD), and molecular refractivity were calculated for analogs (Table 2):
*BT: Benzo[d]thiazole-2-thiol. Predicted values based on substituent effects .
Key Observations :
- The target compound’s lower solubility (logS = -3.2) compared to 4-NPO (-1.8) may limit bioavailability but improve membrane permeability .
- Higher logD (2.8 vs. 1.2) suggests enhanced lipophilicity, favoring interaction with hydrophobic bacterial targets .
Antimicrobial and Anti-Biofilm Effects
- 4-NPO : Inhibits biofilm formation completely at >150 mg mL⁻¹ but has lower molecular refractivity, reducing target binding efficiency .
- 5-Bromo-4-(trifluoromethyl)thiazol-2-amine : Shows moderate activity in fragment-based drug discovery but lacks the thiol group for covalent target interactions .
Mechanistic Insights : The trifluoromethyl and bromine groups enhance binding to bacterial quorum-sensing (QS) proteins like LasR. Molecular docking studies suggest that bulky substituents at C4 and C6 improve steric complementarity with LasR’s hydrophobic pockets .
Biological Activity
4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol is a compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, related case studies, and detailed research findings.
Chemical Structure and Properties
The compound's unique structure features a bromine atom, a trifluoromethyl group, and a thiol functionality. These structural components enhance its reactivity and influence its biological properties. The molecular formula is .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with bacterial membranes, potentially disrupting their integrity and inhibiting growth. The compound's effectiveness against various pathogens highlights its potential as a therapeutic agent .
- Mechanism of Action : The compound may inhibit bacterial quorum sensing by binding to key regulatory proteins, thereby reducing virulence.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Several studies have demonstrated its ability to induce apoptosis in cancer cell lines.
- Case Study : In vitro studies showed that the compound inhibited the proliferation of HepG2 liver cancer cells, with significant apoptosis observed at concentrations as low as . Flow cytometry analysis indicated that treatment led to increased apoptotic cell percentages, suggesting a concentration-dependent effect on cell viability .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. It serves as a building block in the synthesis of more complex organic molecules and is explored for various applications in medicine and industry. Its potential use in drug discovery is particularly noteworthy due to its diverse biological activities.
Q & A
What are the optimal synthetic routes for 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol, and how do reaction conditions influence yield and purity?
Basic:
The compound is typically synthesized via cyclization of substituted anilines with thiocyanates or bromine in weak acids. For example, 2-amino-6-bromobenzothiazole derivatives are synthesized using bromoaniline and potassium thiocyanate under controlled acidic conditions, achieving yields up to 87.1% . Key parameters include solvent choice (e.g., ethanol for reflux reactions), temperature (130°C under microwave irradiation for fused derivatives), and stoichiometric ratios of reactants .
Advanced:
Mechanistic studies reveal that bromine acts as both an oxidizing agent and electrophile, facilitating cyclization. Alternative catalysts (e.g., Cu(I) for thiolation) and solvent polarity adjustments (e.g., DMF for improved solubility of trifluoromethyl groups) can enhance regioselectivity. Contradictions in yield (e.g., 70–90% across studies) often stem from trace moisture affecting thiocyanate reactivity .
How can spectroscopic and chromatographic data resolve structural ambiguities in this compound and its derivatives?
Basic:
Standard characterization includes:
- UV-Vis : λmax at 276.5 nm in ethanol, indicating π→π* transitions in the benzothiazole core .
- IR : Peaks at 3325 cm<sup>-1</sup> (N–H stretch) and 1595 cm<sup>-1</sup> (C=N) confirm functional groups .
- <sup>1</sup>H NMR : A singlet at δ 3.65 ppm (2H, NH2) and aromatic proton splitting patterns (e.g., δ 6.81 ppm, <i>J</i> = 4.6 Hz) .
Advanced:
High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR distinguish trifluoromethyl vs. bromine electronic effects on aromatic shielding. X-ray crystallography (e.g., R factor = 0.025–0.048) resolves bond-length discrepancies caused by thiol-thione tautomerism, critical for confirming sulfur hybridization .
What biological activities are associated with this compound, and how do structural modifications affect its efficacy?
Basic:
The benzothiazole scaffold exhibits anti-inflammatory, antidiabetic, and antimicrobial properties. Derivatives like 6-(4-chlorophenyl)benzo[d]thiazole-2-amine show IC50 values <10 µM in COX-2 inhibition assays .
Advanced:
Structure-activity relationship (SAR) studies highlight:
- Trifluoromethyl groups : Enhance metabolic stability and membrane permeability via hydrophobic effects.
- Bromine substitution : Dictates binding affinity in enzyme pockets (e.g., HIV-1 protease inhibition with Ki = 0.8 nM) .
- Thiol vs. thione : Thiol derivatives exhibit higher redox activity but lower oral bioavailability .
How do researchers address contradictions in reported synthetic yields or spectroscopic data?
Basic:
Reproducibility issues are mitigated by:
- Strict moisture control (e.g., molecular sieves in reactions).
- Standardized TLC conditions (Rf = 0.68 in hexane:ethyl acetate 7:3) .
Advanced:
Advanced methods include:
- Computational validation : DFT calculations predict NMR shifts (±0.1 ppm accuracy) to resolve tautomeric ambiguities.
- Isotopic labeling : <sup>15</sup>N-labeled analogs clarify nitrogen hybridization in conflicting IR spectra .
What computational strategies predict the compound’s interaction with biological targets?
Basic:
Molecular docking (e.g., AutoDock Vina) models binding poses with proteins like α-glucosidase. The trifluoromethyl group shows hydrophobic contacts with active-site residues (e.g., Phe649 in HIV-1 protease) .
Advanced:
Hybrid QM/MM simulations quantify charge transfer in enzyme inhibition. For example, the thiol group’s sulfur forms a 2.8 Å hydrogen bond with His45 in α-amylase, explaining IC50 improvements by 40% vs. non-thiol analogs .
How is X-ray crystallography employed to validate the compound’s solid-state structure?
Basic:
Single-crystal X-ray diffraction confirms bond lengths (e.g., C–S = 1.74 Å) and dihedral angles (e.g., 4.87° between benzothiazole and aryl rings) .
Advanced:
Multipole refinement resolves electron-density distortions caused by bromine’s heavy-atom effect. Disorder modeling (e.g., for thione-thiol tautomers) requires occupancy factor adjustments to Rfree < 0.06 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
